molecular formula C17H13NO4S B13355568 [2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13355568
M. Wt: 327.4 g/mol
InChI Key: NVYKOUGWENUMRH-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzofuran ring, a nicotinate moiety, and a methylthio group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a cyclization reaction. The nicotinate moiety is then introduced via esterification, and the methylthio group is added through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for synthesizing complex benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The methylthio group can interact with enzymes, inhibiting their activity and providing antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzofuran ring.

    Coumarin derivatives: Contain a benzopyrone structure, similar to benzofuran but with a lactone ring.

Uniqueness

2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of a benzofuran ring, a nicotinate moiety, and a methylthio group.

Properties

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(1-benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H13NO4S/c1-23-16-12(6-4-8-18-16)17(20)21-10-13(19)15-9-11-5-2-3-7-14(11)22-15/h2-9H,10H2,1H3

InChI Key

NVYKOUGWENUMRH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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